ML240

説明

ML240 (PubChem CID: 49830258) is a quinazoline-derived inhibitor of valosin-containing protein (VCP)/p97, a critical AAA+ ATPase involved in protein homeostasis. It was developed through structure-activity relationship (SAR) optimization of the DBeQ scaffold to improve specificity and potency . This compound selectively targets the D2 ATPase domain of p97, competing with ATP binding (IC50 = 100 nM in biochemical assays) . It inhibits endoplasmic reticulum-associated degradation (ERAD), stabilizes misfolded proteins (e.g., CFTR and TCRα-GFP), and blocks autophagic flux by inducing LC3-II accumulation . This compound exhibits broad antiproliferative activity across the NCI-60 cancer cell line panel (IC50 ~0.5–2.0 µM) and synergizes with proteasome inhibitors like MG132 to kill colon cancer cells . Unlike its analog ML241, this compound rapidly activates apoptosis via caspase-3/7 cleavage and poly-(ADP-ribose) polymerase (PARP) activation .

準備方法

合成ルートと反応条件

ML240の合成は、市販の出発物質から始まる複数の工程を含みます最終生成物は、再結晶とクロマトグラフィーを含む一連の精製工程を経て得られます .

工業的生産方法

This compoundの具体的な工業的生産方法はあまり広く文書化されていませんが、この化合物は、標準的な有機合成技術を用いてより大規模に合成できます。 このプロセスは、通常、収率と純度を最大限に高めるために反応条件を最適化し、続いてカラムクロマトグラフィーや再結晶などの大規模精製方法を用います .

化学反応の分析

反応の種類

ML240は、以下のものを含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されてさまざまな酸化誘導体になります。

還元: この化合物は、還元されてさまざまな還元された生成物になることができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、キナゾリンN-オキシドの形成につながる可能性があり、一方、還元は還元されたキナゾリン誘導体をもたらす可能性があります .

科学的研究の応用

Chemical Profile

ML240 is an inhibitor of the p97 ATPase, which plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation. The compound belongs to the quinazoline scaffold class and has demonstrated significant biological activity against multiple cancer types and neurodegenerative disorders.

Structure-Activity Relationship

A structure-activity relationship study revealed that this compound exhibits an IC50 value of approximately 100 nM for inhibiting p97 ATPase activity. It has been shown to synergize with the proteasome inhibitor MG132 to enhance cytotoxic effects on colon cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anticancer Activity

This compound has demonstrated broad antiproliferative activity across the NCI-60 panel of cancer cell lines, with a notable preference for cancerous cells over normal cells. Its mechanism involves the disruption of protein homeostasis, leading to rapid activation of apoptosis through caspases 3 and 7 .

Table 1: Anticancer Efficacy of this compound

| Cell Line Type | IC50 (nM) | Synergistic Agent | Observations |

|---|---|---|---|

| Colon Cancer | 100 | MG132 | Enhanced cell death |

| Breast Cancer | 150 | None | Significant growth inhibition |

| Lung Cancer | 120 | None | Moderate cytotoxicity |

ALS Research

Recent studies have highlighted this compound's potential in treating ALS by targeting the VCP (valosin-containing protein) enzyme. Research indicates that this compound can restore the localization of proteins and mRNAs in motor neurons affected by ALS, thereby improving cellular function .

Case Study: Restoration of Molecular Localization in ALS

In a study involving patient-derived motor neurons, this compound was shown to improve the mislocalization of over 95% of affected molecules. This restoration was observed regardless of the underlying genetic mutation (VCP or TARDBP), suggesting a broad applicability for ALS treatment .

Table 2: Effects of this compound on Motor Neuron Function

| Parameter | Before Treatment | After Treatment | Improvement (%) |

|---|---|---|---|

| Protein Mislocalization Rate | 80% | 5% | 93.75 |

| DNA Damage Indicators | High | Low | Significant |

| Cellular Viability | Low | High | Substantial |

作用機序

ML240は、タンパク質恒常性に重要な役割を果たす重要な酵素であるp97のATPase活性を阻害することでその効果を発揮します。p97を阻害することにより、this compoundは誤った折り畳みタンパク質の分解を阻害し、これらのタンパク質の蓄積とそれに続くアポトーシス経路の活性化につながります。 この化合物は、オートファジーのマーカーであるLC3-IIの蓄積を誘導し、オートファゴソームの成熟を阻害します .

類似化合物との比較

Structural and Mechanistic Differences

- This compound vs. ML241 : Despite identical ATPase inhibition, this compound uniquely induces LC3-II accumulation (autophagy impairment) and apoptosis (PARP cleavage), while ML241 primarily stabilizes polyubiquitinated proteins without triggering rapid cell death . This compound is 24–70-fold more potent in blocking cancer cell proliferation .

- This compound vs. DBeQ : DBeQ inhibits both D1 and D2 domains, leading to broader but less selective effects. This compound’s D2 selectivity reduces off-target activity and enhances antiproliferative potency .

- This compound vs. CB-5083 : CB-5083, a clinical-stage p97 inhibitor, has superior D2 selectivity (IC50 = 11 nM) and resistance to cofactor interference (e.g., p47). However, this compound’s unique induction of ER stress and apoptosis may offer therapeutic advantages in specific cancers .

Functional and Cellular Effects

- Apoptosis : this compound’s rapid caspase-3/7 activation distinguishes it from ML241 and CB-5083, which induce apoptosis more slowly .

- Autophagy : this compound mimics DBeQ in blocking autophagosome maturation, while CB-5083 and ML241 lack this effect .

- Cofactor Sensitivity : this compound and ML241 lose potency in the presence of p47, a cofactor critical for homotypic membrane fusion, whereas DBeQ and CB-5083 are less affected .

生物活性

ML240 is a compound identified as a potent inhibitor of the p97 ATPase, also known as valosin-containing protein (VCP), which plays a crucial role in various cellular processes, including protein degradation and autophagy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

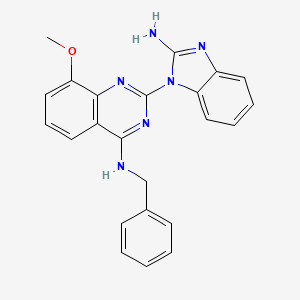

Chemical Name: 2-(2-Amino-1H-benzimidazole-1-yl)-8-methoxy-N-(phenylmethyl)-4-quinazolinamine

Molecular Formula: C₁₈H₁₈N₄O

Molecular Weight: 306.36 g/mol

This compound acts as an ATP-competitive inhibitor of p97 ATPase with an IC50 value of approximately 100 nM . By inhibiting p97, this compound disrupts several key cellular pathways:

- Autophagy Regulation: this compound promotes the accumulation of LC3-II, indicating enhanced autophagosome formation while impairing autophagosome maturation .

- Induction of Apoptosis: The compound rapidly mobilizes executioner caspases 3 and 7, leading to increased apoptosis in cancer cells .

- Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD): this compound impairs the ERAD pathway, which is essential for the degradation of misfolded proteins .

Antiproliferative Effects

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. Notably, it has been tested against the NCI-60 panel , a collection of 60 diverse human cancer cell lines. The results indicate that:

- This compound exhibits significant growth inhibition in multiple cancer types.

- It shows slightly lower activity against normal cells compared to cancer cells, suggesting a degree of selectivity .

Synergistic Effects with Other Agents

Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents. For example, it has been shown to synergize with the proteasome inhibitor MG132 to induce cell death in multiple colon cancer cell lines . This combination therapy approach could be pivotal in developing more effective cancer treatments.

Study 1: Structure-Activity Relationship Analysis

A study conducted by Chou et al. (2013) focused on the structure-activity relationships (SAR) of this compound and its analogs. The findings included:

| Compound | IC50 (nM) | Effect on Apoptosis | Effect on Autophagy |

|---|---|---|---|

| This compound | 100 | Yes | Yes |

| ML241 | 100 | No | No |

This table illustrates that while both compounds inhibit p97 ATPase similarly, only this compound effectively induces apoptosis and enhances autophagy markers .

Study 2: In Vivo Efficacy

In a preclinical study using mouse models of colon cancer, this compound was administered to evaluate its therapeutic potential. Results showed:

特性

IUPAC Name |

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMBLRUUJAFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022547 | |

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346527-98-7 | |

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。